molecular formula C27H30O15 B173997 Oroxin B CAS No. 114482-86-9

Oroxin B

Cat. No.: B173997
CAS No.: 114482-86-9
M. Wt: 594.5 g/mol
InChI Key: HAYLVXFWJCKKDW-IJTBWITGSA-N
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Description

Origin and Natural Sources of Oroxin B

This compound is found in several plant species known for their traditional medicinal uses. Its presence in these plants is a key aspect of research into its potential applications.

One of the primary sources of this compound is the plant Oroxylum indicum (L.) Vent. This traditional Chinese herbal medicine has been a focus for isolating various bioactive compounds, including flavonoids. This compound has been isolated from different parts of Oroxylum indicum, such as the seeds and bark extracts. mdpi.comresearchgate.net Studies have identified this compound, along with other flavonoids like oroxin A, chrysin-7-O-glucuronide, oroxylin A, chrysin (B1683763), and baicalein (B1667712), in extracts of O. indicum. mdpi.com

This compound has also been identified in the roots of Scutellaria baicalensis Georgi, another plant widely used in traditional medicine. chemfaces.comambeed.cn Research indicates that Scutellaria baicalensis is a source of various flavonoids, and this compound is among the compounds found in its roots. chemfaces.comambeed.cnchemfaces.com

Isolation from Oroxylum indicum (L.) Vent

Classification as a Flavonoid Compound

This compound is classified as a flavonoid. medchemexpress.commedchemexpress.combioscience.co.uknordicbiosite.comnih.govmedchemexpress.com Flavonoids are a diverse group of plant secondary metabolites characterized by a specific chemical structure, typically involving a two-phenylpropane (C6-C3-C6) skeleton. This compound, as a flavonoid, shares this general structural characteristic and is often studied alongside other related flavonoid compounds found in its source plants. medchemexpress.comnih.gov

Historical Context of Research on this compound

Research into this compound has evolved over time, moving from initial investigations into its presence in medicinal plants to more detailed studies of its specific biological functions.

Early research on this compound focused on identifying its presence in plants like Oroxylum indicum and Scutellaria baicalensis and exploring some of its initial biological activities. medchemexpress.comresearchgate.net For instance, early studies investigated its potential to inhibit the hemolytic activity of α-Hemolysin. nih.govresearchgate.net

The research focus on this compound has broadened considerably. While initial studies might have focused on general properties or identification, later research has delved into specific mechanisms and potential applications. For example, studies have explored its effects on tumor cells, its anti-inflammatory properties, and its influence on specific cellular pathways like ER stress and the PI3K/AKT/PTEN signaling pathway. medchemexpress.comnih.govmedchemexpress.comselleckchem.comfrontiersin.orgscispace.com This evolution reflects a deeper understanding of this compound's biological interactions at a molecular level.

Here is a table summarizing the primary natural sources of this compound:

Plant SpeciesPart of Plant
Oroxylum indicum (L.) VentSeeds, Bark Extracts
Scutellaria baicalensis GeorgiRoots

Here is a table summarizing key research findings on this compound's biological functions:

Biological FunctionAssociated Pathways/Mechanisms
Anti-lymphoma effectSelective induction of tumor-suppressive ER stress, inhibition of tumor-adaptive ER stress medchemexpress.comnih.govmedchemexpress.combiocrick.com
Anti-liver cancer activityUpregulation of PTEN, downregulation of COX-2, VEGF, PI3K, p-AKT medchemexpress.commedchemexpress.comselleckchem.com
Inhibition of α-Hemolysin hemolytic activityBinding to the "stem" region of α-HL chemfaces.comnih.govresearchgate.net
Anti-inflammatory propertiesInhibition of COX-2/VEGF, PTEN/PI3K/AKT, MAPK, and NF-κB signaling pathways frontiersin.org
Potential in alleviating osteoarthritisAnti-inflammation, inhibition of PI3K/AKT/mTOR signaling pathway, enhancement of autophagy medchemexpress.comfrontiersin.org
Improvement of metabolic-associated fatty liver diseaseAlleviating gut microbiota dysbiosis medchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLVXFWJCKKDW-IJTBWITGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312120
Record name Baicalein 7-O-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114482-86-9
Record name Baicalein 7-O-diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114482-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baicalein 7-O-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. in Vitro Studies of Oroxin B

Cellular Mechanisms of Action

Induction of Apoptosis in Cancer Cell Lines

Oroxin B has demonstrated the capacity to induce apoptosis in various cancer cell lines. medchemexpress.combiocrick.comgoogle.commedchemexpress.com This induction of programmed cell death is considered a key mechanism for its potential antitumor effects. Studies have explored the specific timing and pathways involved in this compound-mediated apoptosis.

Early Apoptosis Induction

Research indicates that this compound primarily induces early apoptosis in cancer cells. medchemexpress.commedchemexpress.combiocrick.com This suggests that its effects on initiating the apoptotic cascade occur relatively soon after exposure. In studies involving human hepatoma cell lines, this compound was shown to induce apoptosis within 12 hours of treatment. medchemexpress.commedchemexpress.commedchemexpress.cn This early induction distinguishes its action from some other agents that may primarily lead to late apoptosis or necrosis. phcog.comnih.gov

Role in Liver Cancer Cells (e.g., SMMC 7721, HepG2)

Significant research has investigated the effects of this compound on liver cancer cell lines, including SMMC 7721 and HepG2. medchemexpress.comgoogle.commedchemexpress.comnih.govresearchgate.net In SMMC 7721 cells, this compound has been shown to inhibit proliferation and induce apoptosis in a dose-dependent manner. nih.govphcog.comresearchgate.net Studies utilizing methods such as MTT assays, TUNEL assays, and flow cytometry with Annexin V-FITC/PI double staining have confirmed the induction of apoptosis in these cells following this compound treatment. nih.govphcog.comresearchgate.net For instance, treatment with 1.68 µM this compound for 12 hours resulted in a significant rate of apoptosis in SMMC-7721 cells. researchgate.net Similar pro-apoptotic effects have been observed in HepG2 cells, where this compound treatment led to increased apoptosis and necrosis rates. nih.govresearchgate.net

Modulation of Apoptosis-Related Genes and Proteins

This compound modulates the expression of several genes and proteins involved in the regulation of apoptosis. selleckchem.com In liver cancer cells, this compound treatment has been found to upregulate the expression of PTEN while downregulating the expression of COX-2, VEGF, PI3K, and p-AKT. medchemexpress.comphcog.comnih.govphcog.comselleckchem.comnih.gov This modulation of the PTEN/PI3K/AKT and COX-2/VEGF pathways is considered a key mechanism by which this compound induces apoptosis and inhibits proliferation in these cells. phcog.comnih.govphcog.comnih.gov Specifically, the upregulation of PTEN, a tumor suppressor gene, contributes to the inactivation of the PI3K/AKT signaling pathway, which is often hyperactivated in cancers and promotes cell survival and proliferation. phcog.comnih.govphcog.com Downregulation of PI3K and p-AKT further supports the inhibition of this pathway. phcog.comnih.govphcog.com Additionally, this compound's effect on COX-2 and VEGF, which are involved in inflammation and angiogenesis, respectively, also contributes to its antitumor activity. phcog.comnih.govphcog.com

Data on the modulation of gene and protein expression by this compound in SMMC-7721 cells includes:

Gene/ProteinEffect of this compound Treatment
PTENUpregulation (mRNA and protein) phcog.comnih.govphcog.comnih.gov
COX-2Downregulation (mRNA and protein) phcog.comnih.govphcog.comnih.gov
VEGFDownregulation (mRNA and protein) phcog.comnih.govphcog.comnih.gov
PI3KDownregulation (mRNA and protein) phcog.comnih.govphcog.comnih.gov
p-AKTDownregulation (protein) phcog.comnih.govphcog.comnih.gov

In malignant lymphoma cells, this compound activates the MKK3-P38 pathway, which promotes the expression of the tumor suppressor gene DDIT3 (DNA damage-inducible transcription factor 3). chemfaces.combiocrick.comphytopurify.comgoogle.com This activation of DDIT3 is linked to the induction of endoplasmic reticulum stress and tumor cell death. chemfaces.comphytopurify.comgoogle.com

Regulation of Endoplasmic Reticulum (ER) Stress

This compound is known to regulate endoplasmic reticulum (ER) stress, a cellular stress response that can lead to either adaptation and survival or apoptosis, depending on the context and the intensity and duration of the stress. medchemexpress.comphytopurify.comphcog.comnih.gov

Selective Induction of Tumor-Suppressive ER Stress

A notable finding in the study of this compound is its ability to selectively induce tumor-suppressive ER stress, particularly in malignant lymphoma cells. medchemexpress.commedchemexpress.comchemfaces.combiocrick.comnih.govphytopurify.commedchemexpress.cn Unlike some conventional anti-tumor agents that may induce both tumor-adaptive and tumor-suppressive ER stress, this compound appears to favor the activation of pathways that lead to cell death in cancer cells. chemfaces.comnih.govphytopurify.com This selective action is considered a promising strategy for anti-cancer drug discovery. chemfaces.comnih.govphytopurify.com

Mechanistic studies in B-lymphoma cells have shown that this compound suppresses the expression of the tumor-adaptive ER stress gene GRP78 by downregulating ATF6. chemfaces.combiocrick.comphytopurify.com Concurrently, it activates the tumor-suppressive ER stress master gene DDIT3 through the activation of the MKK3-p38 signaling pathway. chemfaces.combiocrick.comphytopurify.comgoogle.com This dual action of suppressing adaptive and activating suppressive ER stress pathways helps to correct the imbalance often found in malignant tumors, favoring apoptosis. chemfaces.comphytopurify.com Studies in Raji cells, a type of malignant lymphoma cell, have demonstrated that this compound selectively induces ER stress. medchemexpress.commedchemexpress.commedchemexpress.cn

Concurrent Inhibition of Tumor-Adaptive ER Stress

Cancer cells often exhibit both tumor-adaptive and tumor-suppressive ER stress machineries, which influence cell fate. In malignant tumors, including lymphoma, a constant activation of tumor-adaptive ER stress coupled with a reduction in tumor-suppressive ER stress promotes cancer cell proliferation and tumor growth. biocrick.comchemfaces.comnih.gov Unlike some current ER stress-based anti-tumor drugs that activate both types of ER stress, resulting in limited efficacy, this compound has demonstrated the ability to selectively induce tumor-suppressive ER stress while concurrently inhibiting tumor-adaptive ER stress in B-lymphoma cells. biocrick.comchemfaces.comnih.gov This selective modulation is considered a promising strategy for novel anti-cancer drug development and therapy. biocrick.comchemfaces.comnih.gov

Specificity in Malignant Lymphoma Cells (e.g., Raji cells)

In vitro studies have indicated that this compound exhibits a selective effect on malignant lymphoma cells. medchemexpress.commedchemexpress.combiocrick.comchemfaces.comnih.gov Research using the human malignant B-lymphoma cell line Raji has shown that this compound can selectively induce ER stress in these cells. medchemexpress.commedchemexpress.com While this compound has shown inhibitory effects on various other tumor cell lines, its inhibitory effect is particularly strong against human lymphoma and leukemia blood cells, with a notable effect on Raji and Namalva cells. google.com This suggests a selective inhibitory action of this compound on the proliferation of human malignant lymphoma cells. google.com The Raji cell line, derived from a Burkitt's lymphoma, is a commonly used model for studying B-lymphoma cells. bcrj.org.br

Activation of MKK3-P38 Pathway

A key molecular mechanism by which this compound exerts its effects in malignant lymphoma cells involves the activation of the MKK3-P38 pathway. biocrick.comchemfaces.comnih.govgoogle.com The p38 mitogen-activated protein kinase (MAPK) pathway is a major signaling cascade involved in cellular responses to stress. oncotarget.comfrontiersin.org MKK3 and MKK6 are primary activators of p38 MAPK. oncotarget.comnih.gov Studies have shown that this compound activates the MKK3-P38 pathway within lymphoma cells as part of a stress response system. biocrick.comchemfaces.comnih.govgoogle.com This activation is crucial for promoting the expression of a key tumor suppressor gene. google.com Experimental results have demonstrated a significant increase in the phosphorylation level of P38 after this compound treatment in lymphoma cells, indicating its role as a P38 agonist. google.com

Promotion of DDIT3 Expression

Following the activation of the MKK3-P38 pathway, this compound promotes the expression of DNA damage-inducible transcription factor 3 (DDIT3), also known as CHOP. biocrick.comchemfaces.comnih.govgoogle.com DDIT3 is considered a key tumor suppressor gene. biocrick.comchemfaces.comnih.govgoogle.com this compound has been found to activate the DDIT3 gene promoter, leading to increased DDIT3 expression. google.com This increased expression of DDIT3 is a critical component of the mechanism by which this compound specifically activates endoplasmic reticulum stress and tumor cell death in lymphoma cells, contributing to its anti-cancer effect. biocrick.comchemfaces.comnih.govgoogle.com

Suppression of GRP78 Expression via ATF6 Downregulation

In addition to promoting tumor-suppressive ER stress markers like DDIT3, this compound also inhibits tumor-adaptive ER stress by suppressing the expression of GRP78 (Glucose-regulated protein 78), also known as BiP. biocrick.comchemfaces.comnih.govsci-hub.secolab.ws GRP78 is a key chaperone protein involved in the unfolded protein response (UPR) and is often upregulated in cancer to help cells survive ER stress. biocrick.comchemfaces.comnih.gov Mechanistic studies have revealed that this compound notably suppresses GRP78 expression through the downregulation of the upstream signaling protein ATF6 (Activating Transcription Factor 6). biocrick.comchemfaces.comnih.govcolab.ws This downregulation of ATF6 leads to decreased mRNA levels of GRP78 and ATF6 themselves in cells like Raji cells treated with this compound. medchemexpress.com By correcting the imbalance between tumor-suppressive DDIT3 and tumor-adaptive GRP78, this compound contributes to its anti-lymphoma effects. biocrick.comchemfaces.comnih.gov

Table 1: Effects of this compound on ER Stress Markers in Raji Cells

Target Gene/ProteinEffect of this compound Treatment (0-40 μM, 48 h)Reference
GRP78 (mRNA level)Decreased medchemexpress.com
ATF6 (mRNA level)Decreased medchemexpress.com
DDIT3Activated/Promoted Expression biocrick.comchemfaces.comnih.govgoogle.com

Modulation of Signaling Pathways

Beyond its effects on ER stress, this compound has been shown to modulate other crucial signaling pathways involved in cell growth, survival, and proliferation.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates various cellular processes, including cell growth, proliferation, survival, and angiogenesis, and is frequently dysregulated in cancer. frontiersin.orgphcog.commdpi.com In vitro studies have demonstrated that this compound can inhibit the PI3K/AKT/mTOR signaling pathway. frontiersin.orgphcog.commdpi.com

In liver cancer cells (SMMC 7721), this compound treatment (0-2 μM, 48 h) led to the downregulation of PI3K and p-AKT (phosphorylated AKT) protein levels, while upregulating the tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway. medchemexpress.commedchemexpress.comphcog.com This modulation of the PTEN/PI3K/AKT pathway is suggested as a mechanism by which this compound induces apoptosis and inhibits proliferation in these cells. phcog.commdpi.com Further research in liver cancer cells indicated that this compound inactivates the PI3K/Akt signaling pathway by down-regulating the expression of microRNA-221, which in turn positively regulates PTEN. mdpi.comnih.gov

In the context of osteoarthritis, in vitro experiments using primary mice chondrocytes stimulated with IL-1β showed that this compound protected articular cartilage by inhibiting the inflammatory response and the PI3K/AKT/mTOR signaling pathway. frontiersin.org This suggests that this compound's effects on this pathway are not limited to cancer cells.

Table 2: Effects of this compound on the PI3K/AKT/mTOR Pathway

Cell Line/ContextThis compound Concentration/TimeObserved EffectsRelated Proteins/GenesReference
SMMC 7721 (Liver Cancer)0-2 μM, 48 hInhibited proliferation, induced apoptosisDownregulation of PI3K, p-AKT; Upregulation of PTEN medchemexpress.commedchemexpress.comphcog.com
HepG2 (Liver Cancer)Not specified concentration, in vitroInactivates pathway, induces apoptosisDownregulation of PI3K, p-Akt; Upregulation of PTEN; Downregulation of microRNA-221 mdpi.comnih.gov
Primary Mice Chondrocytes (IL-1β stimulated)Not specified concentration, in vitroInhibited inflammatory responseInhibition of PI3K/AKT/mTOR pathway frontiersin.org
Downregulation of PI3K and p-AKT

This compound has been found to downregulate the expression and phosphorylation of key components in the PI3K/AKT signaling pathway. In human hepatoma SMMC-7721 cells, this compound treatment resulted in decreased levels of both PI3K and phosphorylated AKT (p-AKT). medchemexpress.commedchemexpress.comphcog.comnih.gov This downregulation was observed at both the mRNA and protein levels. phcog.com The inhibition of the PI3K/AKT pathway is considered a significant mechanism by which this compound may induce apoptosis and inhibit the proliferation of cancer cells. phcog.comnih.gov

Interactive Table 1: Effect of this compound on PTEN, PI3K, and p-AKT Expression in SMMC-7721 Cells (Illustrative Data Based on Findings)

Treatment (this compound)PTEN ExpressionPI3K Expressionp-AKT Expression
ControlBasalBasalBasal
Low ConcentrationIncreasedDecreasedDecreased
Higher ConcentrationFurther IncreasedFurther DecreasedFurther Decreased

Note: This table is illustrative and based on the reported trends of upregulation and downregulation observed in studies. Specific quantitative data may vary depending on experimental conditions.

Inhibition of p-mTOR

The PI3K/AKT pathway is upstream of the mTOR (mechanistic target of rapamycin) pathway, which plays a crucial role in cell growth, proliferation, and survival. guidetopharmacology.org Studies investigating the effects of this compound on the PI3K/AKT/mTOR pathway have indicated that this compound can inhibit p-mTOR. In the context of osteoarthritis, this compound was shown to inhibit the PI3K/AKT/mTOR signaling pathway in chondrocytes. frontiersin.orgnih.gov

MAPK Pathway

The MAPK (Mitogen-Activated Protein Kinase) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. google.com In vitro studies have demonstrated that this compound can influence the MAPK signaling pathway. In bone marrow-derived macrophages, this compound abrogated the increased phosphorylation level of the MAPK pathway induced by RANKL. This included inhibiting the phosphorylation of ERK, JNK, and p38. dovepress.com This suggests that this compound can interfere with MAPK signaling, contributing to its biological effects, such as inhibiting osteoclast formation. dovepress.comnih.govresearchgate.net

Interactive Table 2: Effect of this compound on RANKL-Induced MAPK Phosphorylation in Bone Marrow-Derived Macrophages (Illustrative Data)

Treatmentp-ERK Levelp-JNK Levelp-p38 Level
ControlBasalBasalBasal
RANKL StimulationIncreasedIncreasedIncreased
RANKL + this compoundDecreasedDecreasedDecreased

Note: This table is illustrative and based on the reported inhibition of phosphorylation levels.

NF-κB Pathway

The NF-κB (Nuclear Factor-kappa B) pathway is a key regulator of inflammatory and immune responses, as well as cell survival and proliferation. elsevier.es Research indicates that this compound can modulate the activity of the NF-κB pathway. Similar to its effects on the MAPK pathway, this compound was found to abrogate the increased phosphorylation level of the NF-κB pathway in bone marrow-derived macrophages stimulated with RANKL. dovepress.comnih.govresearchgate.net This inhibition of NF-κB signaling is implicated in the anti-inflammatory properties of this compound. frontiersin.orgnih.gov

COX-2/VEGF Pathway

The COX-2 (Cyclooxygenase-2) and VEGF (Vascular Endothelial Growth Factor) pathway is often implicated in inflammation, angiogenesis, and tumor progression. nih.govphcog.comwaocp.org In vitro studies have investigated the effects of this compound on this pathway.

Downregulation of COX-2

This compound has been shown to downregulate the expression of COX-2. In human hepatoma SMMC-7721 cells, this compound treatment significantly decreased the levels of COX-2. medchemexpress.comdovepress.comphcog.comnih.govnih.govnih.gov This downregulation of COX-2 is considered a contributing factor to the anti-inflammatory and anti-tumor effects of this compound. nih.govphcog.comfrontiersin.orgnih.gov The expression of VEGF was also found to be downregulated after this compound treatment in SMMC-7721 cells. nih.govphcog.comnih.gov The regulation of the COX-2/VEGF pathway by this compound may impact processes such as angiogenesis, which is crucial for tumor growth. nih.govphcog.com

Interactive Table 3: Effect of this compound on COX-2 and VEGF Expression in SMMC-7721 Cells (Illustrative Data)

Treatment (this compound)COX-2 ExpressionVEGF Expression
ControlBasalBasal
Low ConcentrationDecreasedDecreased
Higher ConcentrationFurther DecreasedFurther Decreased

Note: This table is illustrative and based on the reported downregulation trends.

Downregulation of VEGF

In vitro studies have indicated that this compound can lead to the downregulation of Vascular Endothelial Growth Factor (VEGF). medchemexpress.comselleckchem.comphcog.comnih.gov VEGF is a signaling protein that plays a crucial role in angiogenesis, the formation of new blood vessels, which is often essential for tumor growth and metastasis. waocp.org Research on human hepatoma cell line SMMC-7721 demonstrated that this compound treatment (0-2 μM, 48 h) resulted in decreased levels of VEGF protein expression. medchemexpress.comselleckchem.comphcog.comnih.gov This suggests that this compound may exert its anti-proliferative effects, in part, by inhibiting angiogenesis through the downregulation of VEGF. phcog.comnih.gov

Interactive Table 1: Effect of this compound on VEGF Expression in SMMC-7721 Cells

Cell LineTreatment ConcentrationIncubation TimeEffect on VEGF ExpressionSource
SMMC-77210-2 μM48 hDownregulation medchemexpress.comselleckchem.comphcog.comnih.gov
TLR4-IκB-NF-κB-IL-6/TNF-α Signal Transduction

This compound has been shown to influence inflammatory pathways, including potentially impacting the TLR4-IκB-NF-κB-IL-6/TNF-α signal transduction cascade. medchemexpress.commedchemexpress.com While direct interaction with TLR4 or IκB was not explicitly detailed for this compound in the search results, studies have investigated its effects on downstream inflammatory markers like IL-6 and TNF-α. medchemexpress.commedchemexpress.com For instance, this compound (160 μM, 24 h) was found to inhibit IL-1β induced inflammation-related markers, including TNF-α and IL-6, in chondrocytes. medchemexpress.commedchemexpress.com The NF-κB pathway is a key regulator of the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. researchgate.netresearchgate.net Inhibition of NF-κB activation is a strategy to reduce inflammation. researchgate.netfishersci.canih.gov While the precise mechanism by which this compound affects the entire TLR4-IκB-NF-κB pathway requires further specific investigation, its ability to suppress IL-6 and TNF-α suggests an involvement in this inflammatory signaling cascade. medchemexpress.commedchemexpress.com

Interactive Table 2: Effect of this compound on Inflammatory Cytokines in Chondrocytes

Cell TypeStimulusThis compound ConcentrationIncubation TimeEffect on TNF-αEffect on IL-6Source
ChondrocytesIL-1β160 μM24 hInhibitionInhibition medchemexpress.commedchemexpress.com

Effect on MicroRNA Expression (e.g., miR-221)

Research has explored the impact of this compound on microRNA expression, specifically focusing on miR-221 in liver cancer cells. mdpi.com MicroRNAs are small non-coding RNA molecules that regulate gene expression. Studies using the human hepatoma cell line HepG2 demonstrated that this compound treatment led to the downregulation of microRNA-221 expression. mdpi.com This downregulation of miR-221 by this compound is suggested to play a role in the inactivation of the PTEN/PI3K/AKT signaling pathway, ultimately contributing to the induction of apoptosis in liver cancer cells. mdpi.com PTEN is a tumor suppressor gene negatively regulated by miR-221. mdpi.com

Interactive Table 3: Effect of this compound on miR-221 Expression in HepG2 Cells

Cell LineThis compound TreatmentEffect on miR-221 ExpressionDownstream EffectSource
HepG2TreatmentDownregulationInactivation of PTEN/PI3K/AKT pathway mdpi.com

Investigated Biological Activities

Anti-cancer Effects in Specific Cell Lines

This compound has demonstrated anti-cancer effects in various in vitro models using specific cancer cell lines. medchemexpress.comselleckchem.comguidetopharmacology.orgbiocrick.comnih.govguidetomalariapharmacology.orgnih.gov Its activity has been particularly investigated in malignant lymphoma and liver cancer cell lines. medchemexpress.comselleckchem.comphcog.comguidetopharmacology.orgbiocrick.comnih.govguidetomalariapharmacology.orgnih.govguidetomalariapharmacology.orgnih.gov

Malignant Lymphoma

In the context of malignant lymphoma, in vitro studies have shown that this compound selectively induces tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells. medchemexpress.commedchemexpress.combiocrick.comchemfaces.com This selective induction of ER stress is considered a mechanism for its anti-lymphoma activity. biocrick.comchemfaces.com Studies using Raji cells, a human lymphoma cell line, have shown that this compound (0-30 μM, 48 h) can induce ER stress. medchemexpress.commedchemexpress.com Furthermore, mechanistic studies in B-lymphoma cells revealed that this compound suppressed the expression of the tumor-adaptive ER-stress gene GRP78 by downregulating ATF6, while activating the tumor-suppressive ER stress master gene DDIT3 through the MKK3-p38 signaling pathway. chemfaces.com This correction of the imbalance between DDIT3 and GRP78 is suggested as a key mechanism for its anti-lymphoma effect. chemfaces.com

Interactive Table 4: Effect of this compound on ER Stress in Malignant Lymphoma Cells

Cell LineThis compound ConcentrationIncubation TimeEffect on ER StressKey Molecular EffectsSource
Raji0-30 μM48 hInduces ER stressSuppresses GRP78 (via ATF6), Activates DDIT3 (via MKK3-p38) medchemexpress.commedchemexpress.comchemfaces.com
Liver Cancer (Hepatocellular Carcinoma)

This compound has shown significant inhibitory effects and induced apoptosis in liver cancer cells in vitro. medchemexpress.comselleckchem.comguidetopharmacology.orgbiocrick.comnih.govnih.gov Studies using the human hepatoma cell line SMMC-7721 demonstrated that this compound (0-2 μM, 48 h) inhibited proliferation and induced apoptosis (12 h). medchemexpress.commedchemexpress.com The anti-tumor effect in these cells is associated with the regulation of several pathways, including the downregulation of COX-2, VEGF, PI3K, and p-AKT, and the upregulation of PTEN. medchemexpress.comselleckchem.commedchemexpress.comphcog.comnih.gov The PTEN/PI3K/AKT pathway is frequently dysregulated in liver cancer, and this compound's ability to influence this pathway is considered important for its anti-cancer activity. phcog.comnih.govmdpi.com Additionally, as mentioned earlier, this compound induces apoptosis in liver cancer cells by downregulating miR-221, which in turn leads to the inactivation of the PTEN/PI3K/AKT pathway. mdpi.com

Interactive Table 5: Effect of this compound on Liver Cancer Cells (SMMC-7721)

Cell LineThis compound ConcentrationProliferation (48h)Apoptosis (12h)Effect on COX-2Effect on VEGFEffect on PI3KEffect on p-AKTEffect on PTENSource
SMMC-77210-2 μMInhibitionInductionDownregulationDownregulationDownregulationDownregulationUpregulation medchemexpress.comselleckchem.commedchemexpress.comphcog.comnih.gov
Leukemia

This compound has been shown to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells. Studies using Raji cells, a human lymphoma cell line, demonstrated that this compound (at concentrations up to 30 µM for 48 hours) selectively induced ER stress. medchemexpress.commedchemexpress.com. Mechanistically, this compound suppressed the expression of the key tumor-adaptive ER-stress gene GRP78 by down-regulating ATF6, while activating the tumor-suppressive ER stress master gene DDIT3 through the MKK3-p38 signaling pathway. This action corrects the imbalance between tumor-suppressive DDIT3 and tumor-adaptive GRP78 in lymphoma cells, contributing to an anti-cancer effect. nih.gov

Melanoma

Information regarding the specific in vitro effects of this compound on melanoma cell lines was not found in the provided search results.

Glioma

While the provided search results mention research on novel anti-glioma drugs and in vitro models for glioblastoma, specific in vitro studies detailing the effects of this compound on glioma cell lines were not identified. google.commdpi.comnih.gov

Gastric Cancer

Information regarding the specific in vitro effects of this compound on gastric cancer cell lines was not found in the provided search results.

Cecal Adenocarcinoma

Information regarding the specific in vitro effects of this compound on cecal adenocarcinoma cell lines was not found in the provided search results.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory properties in various in vitro models biocrick.comresearchgate.netnih.govnih.govnih.govuni-freiburg.de.

Inhibition of IL-1β Induced Inflammatory Markers (e.g., iNOS, COX-2, TNF-α, IL-6) in Chondrocytes

Studies investigating the effects of this compound on interleukin-1 beta (IL-1β)-induced inflammation in chondrocytes have shown promising results medchemexpress.combiocrick.comnih.govuni-freiburg.de. IL-1β is a pro-inflammatory cytokine involved in the pathogenesis of osteoarthritis nih.govresearchgate.netfrontiersin.org.

In vitro experiments using primary mice chondrocytes stimulated with IL-1β (5 ng/ml) demonstrated that this compound (at 160 µM) significantly suppressed the inflammatory response researchgate.netfrontiersin.org. This compound treatment downregulated the expression levels of key inflammation-related markers, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which were upregulated by IL-1β stimulation nih.govresearchgate.netfrontiersin.org. Western blot analysis and quantitative data confirmed the decreased expression of these inflammatory proteins after this compound administration in IL-1β-induced chondrocytes researchgate.netfrontiersin.org. Immunofluorescence staining also verified that the increased expression of COX-2 in IL-1β-induced chondrocytes was inhibited by this compound treatment frontiersin.org.

The following table summarizes the observed effects of this compound on inflammatory markers in IL-1β-induced chondrocytes:

Inflammatory MarkerEffect of IL-1β StimulationEffect of this compound Treatment (160 µM)
iNOSUpregulatedDownregulated
COX-2UpregulatedDownregulated
TNF-αUpregulatedDownregulated
IL-6UpregulatedDownregulated
IL-1βUpregulatedDownregulated

These findings suggest that this compound attenuates the inflammatory responses in IL-1β-induced chondrocytes by downregulating the expression of these key inflammatory mediators researchgate.netfrontiersin.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10077207
Interleukin-1 beta123872
iNOS444475
COX-210291510, 44451247, 5281668
TNF-α44356648, 16079006, 162641389
IL-6101119084, 122677576, 35632, 35

This compound is a flavonoid compound isolated from the traditional Chinese herbal medicine Oroxylum indicum (L.) Vent. medchemexpress.commedchemexpress.combiocrick.com. Research has explored its various biological activities, including potential anti-tumor and anti-inflammatory effects, primarily through in vitro studies medchemexpress.commedchemexpress.comnih.gov.

In vitro studies have investigated the effects of this compound on various cancer cell lines and its anti-inflammatory properties.

Anti-tumor Properties

In vitro research indicates that this compound possesses inhibitory effects on certain cancer cell lines.

Leukemia

This compound has been shown to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells. Studies using Raji cells, a human lymphoma cell line, demonstrated that this compound (at concentrations up to 30 µM for 48 hours) selectively induced ER stress. medchemexpress.commedchemexpress.com. Mechanistically, this compound suppressed the expression of the key tumor-adaptive ER-stress gene GRP78 by down-regulating ATF6, while activating the tumor-suppressive ER stress master gene DDIT3 through the MKK3-p38 signaling pathway. This action corrects the imbalance between tumor-suppressive DDIT3 and tumor-adaptive GRP78 in lymphoma cells, contributing to an anti-cancer effect. nih.gov

Melanoma

Information regarding the specific in vitro effects of this compound on melanoma cell lines was not found in the provided search results.

Glioma

While the provided search results mention research on novel anti-glioma drugs and in vitro models for glioblastoma, specific in vitro studies detailing the effects of this compound on glioma cell lines were not identified. google.commdpi.comnih.gov

Gastric Cancer

Information regarding the specific in vitro effects of this compound on gastric cancer cell lines was not found in the provided search results.

Cecal Adenocarcinoma

Information regarding the specific in vitro effects of this compound on cecal adenocarcinoma cell lines was not found in the provided search results.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory properties in various in vitro models biocrick.comresearchgate.netnih.govnih.govnih.govuni-freiburg.de.

Inhibition of IL-1β Induced Inflammatory Markers (e.g., iNOS, COX-2, TNF-α, IL-6) in Chondrocytes

Studies investigating the effects of this compound on interleukin-1 beta (IL-1β)-induced inflammation in chondrocytes have shown promising results medchemexpress.combiocrick.comnih.govuni-freiburg.de. IL-1β is a pro-inflammatory cytokine involved in the pathogenesis of osteoarthritis nih.govresearchgate.netfrontiersin.org.

In vitro experiments using primary mice chondrocytes stimulated with IL-1β (5 ng/ml) demonstrated that this compound (at 160 µM) significantly suppressed the inflammatory response researchgate.netfrontiersin.org. This compound treatment downregulated the expression levels of key inflammation-related markers, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which were upregulated by IL-1β stimulation nih.govresearchgate.netfrontiersin.org. Western blot analysis and quantitative data confirmed the decreased expression of these inflammatory proteins after this compound administration in IL-1β-induced chondrocytes researchgate.netfrontiersin.org. Immunofluorescence staining also verified that the increased expression of COX-2 in IL-1β-induced chondrocytes was inhibited by this compound treatment frontiersin.org.

The following table summarizes the observed effects of this compound on inflammatory markers in IL-1β-induced chondrocytes:

Inflammatory MarkerEffect of IL-1β StimulationEffect of this compound Treatment (160 µM)
iNOSUpregulatedDownregulated
COX-2UpregulatedDownregulated
TNF-αUpregulatedDownregulated
IL-6UpregulatedDownregulated
IL-1βUpregulatedDownregulated

These findings suggest that this compound attenuates the inflammatory responses in IL-1β-induced chondrocytes by downregulating the expression of these key inflammatory mediators researchgate.netfrontiersin.org.

Inhibition of Osteoclast Formation and Function

In vitro studies have demonstrated that this compound possesses inhibitory effects on the formation and activity of osteoclasts, the cells responsible for bone resorption. This suggests a potential role for this compound in conditions characterized by excessive bone loss.

Attenuation of RANKL-induced Osteoclastogenesis

Research indicates that this compound can inhibit osteoclast formation in vitro in a dose-dependent manner. nih.govnih.gov Osteoclastogenesis, the process of osteoclast differentiation, is critically dependent on signaling through the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). This compound has been shown to attenuate this RANKL-induced osteoclastogenesis. nih.govnih.gov

Modulation of Osteoclastic-Related Genes (e.g., NFATc1, c-fos, cathepsin K, RANK, MMP9, TRAP)

This compound treatment has been found to attenuate the increased expression of several key osteoclastic-related genes induced by RANKL. nih.govnih.gov These genes include crucial transcription factors and enzymes involved in osteoclast differentiation and bone resorption. Studies have shown that this compound treatment decreased the gene expression of Rank, c-fos, NFATc1, cathepsin K, MMP9, and TRAP in a dose-dependent manner. nih.gov Correspondingly, the protein expression levels of c-fos, cathepsin K, MMP9, and NFATc1 were also significantly hampered by this compound administration in immunoblot analyses. nih.gov Mechanistically, this compound has been reported to abrogate the increased phosphorylation levels of the MAPK and NF-κB pathways, which are important regulatory pathways in osteoclastogenesis, and to diminish the expression of vital transcription factors for osteoclastogenesis. nih.govnih.gov

The following table summarizes the modulation of osteoclastic-related genes and proteins by this compound in vitro:

Gene/ProteinEffect of this compound Treatment (In Vitro, RANKL-induced)Reference
RANK (mRNA)Decreased expression (dose-dependent) nih.gov
c-fos (mRNA)Decreased expression (dose-dependent) nih.gov
c-fos (Protein)Hampered expression nih.gov
NFATc1 (mRNA)Decreased expression (dose-dependent) nih.gov
NFATc1 (Protein)Hampered expression nih.gov
Cathepsin K (mRNA)Decreased expression (dose-dependent) nih.gov
Cathepsin K (Protein)Hampered expression nih.gov
MMP9 (mRNA)Decreased expression (dose-dependent) nih.gov
MMP9 (Protein)Hampered expression nih.gov
TRAP (mRNA)Decreased expression (dose-dependent) nih.gov

Protection of Articular Cartilage

In vitro experiments suggest that this compound offers protective effects on articular cartilage, which is relevant to degenerative joint diseases like osteoarthritis. nih.govnih.gov

Reversal of Anabolism and Catabolism Disorder in Chondrocytes

Studies using IL-1β-induced chondrocytes, a common in vitro model for cartilage degradation, have shown that this compound can reverse the imbalance between anabolic and catabolic processes. nih.govresearchgate.net this compound treatment reversed the altered expression levels of anabolic-related proteins, such as Aggrecan and Collagen II, and catabolic-related proteins, including MMP3, MMP13, and ADAMTS5, in these chondrocytes. nih.govresearchgate.net This indicates that this compound helps to restore the balance of extracellular matrix synthesis and degradation in chondrocytes.

The table below illustrates the effect of this compound on anabolic and catabolic markers in IL-1β-induced chondrocytes:

MarkerTypeEffect of this compound Treatment (In Vitro, IL-1β-induced)Reference
AggrecanAnabolicReversed altered expression level nih.govresearchgate.net
Collagen IIAnabolicReversed altered expression level nih.govresearchgate.net
MMP3CatabolicReversed altered expression level nih.govresearchgate.net
MMP13CatabolicReversed altered expression level nih.govresearchgate.net
ADAMTS5CatabolicReversed altered expression level nih.govresearchgate.net
Enhancement of Autophagy in Chondrocytes

This compound has been shown to enhance the process of autophagy in chondrocytes. nih.govnih.govresearchgate.netresearchgate.net Autophagy is a cellular process crucial for maintaining cellular homeostasis and has been implicated in the health and survival of chondrocytes. In IL-1β-induced chondrocytes, where the autophagy process is often impaired, this compound treatment was able to restore the reduced autophagy. nih.govresearchgate.net This enhancement of autophagy is considered one of the mechanisms by which this compound exerts its chondroprotective effects. nih.govnih.gov Studies have also linked this compound's chondroprotective effect to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is known to regulate autophagy. nih.govnih.gov

Inhibition of Hemolytic Activity of α-Hemolysin

In vitro studies have demonstrated that this compound can inhibit the hemolytic activity of α-Hemolysin (α-HL), a pore-forming toxin produced by Staphylococcus aureus. nih.govbiocrick.comresearchgate.netchemfaces.comresearchgate.net α-Hemolysin forms pores in cell membranes, leading to cell lysis. Research indicates that this compound, along with other natural compounds like Oroxylin A 7-O-glucuronide and Oroxin A, can bind to the "stem" region of α-HL. biocrick.comresearchgate.netchemfaces.comresearchgate.net This binding is thought to prevent the conformational transition of α-HL from a soluble monomer to an oligomeric pore structure, thereby restricting its ability to cause hemolysis. biocrick.comresearchgate.netchemfaces.comresearchgate.net

Molecular Modeling of Binding Modes

Molecular modeling studies have been employed to understand how this compound interacts with target proteins. Conventional Molecular Dynamics (MD) simulations revealed that this compound, along with Oroxylin A 7-O-glucuronide and Oroxin A, can bind to the "stem" region of staphylococcal α-hemolysin (α-HL). biocrick.comphytopurify.comchemfaces.com These simulations indicated that the ligands form strong interactions with both sides of the binding cavity within this region. biocrick.comphytopurify.comchemfaces.com

Modulation of Atrial Remodeling in Atrial Fibrillation Models

In vitro studies have investigated this compound's effects on atrial remodeling, a process implicated in the development of atrial fibrillation (AF). researchgate.netresearchgate.netresearchgate.net Research using models of β1-adrenergic receptor autoantibody (β1-AAb)-induced atrial fibrillation has shown that this compound can significantly improve atrial remodeling. researchgate.netresearchgate.netresearchgate.net

PTEN Activation and Downstream Signaling (AKT/mTOR, NF-κB)

This compound acts as a specific agonist of Phosphatase and Tensin homolog (PTEN). researchgate.netresearchgate.netnih.gov Activation of PTEN by this compound leads to the inhibition of downstream signaling pathways, including the AKT/mTOR and NF-κB pathways. researchgate.netresearchgate.net Studies have shown that β1-AAbs can decrease PTEN expression and activate these downstream mediators, contributing to atrial remodeling. researchgate.netresearchgate.net this compound's ability to activate PTEN helps to counteract these effects. researchgate.netresearchgate.net In liver cancer cells (SMMC-7721), this compound treatment upregulated PTEN expression while downregulating PI3K and p-AKT expression. medchemexpress.comresearchgate.netresearchgate.net Similarly, in osteoarthritis research, this compound inhibited the PI3K/AKT/mTOR signaling pathway. researchgate.netresearchgate.net

Interactive Data Table: Effects of this compound on Key Signaling Proteins in SMMC-7721 Cells

Protein TargetEffect of this compound Treatment
PTENUpregulation
PI3KDownregulation
p-AKTDownregulation
COX-2Downregulation
VEGFDownregulation

Data derived from in vitro studies on SMMC-7721 cells. medchemexpress.comresearchgate.netresearchgate.net

Effects on Autophagy and Apoptosis in Atrial Cells

This compound influences the balance of autophagy and apoptosis in atrial myocytes. researchgate.netresearchgate.netresearchgate.net By activating the PTEN/AKT/mTOR signaling pathway, this compound can improve the impairment of autophagy homeostasis and reduce apoptosis in atrial tissue. researchgate.netresearchgate.netresearchgate.net This modulation of cellular processes contributes to the improvement of atrial structure and electrical remodeling observed in atrial fibrillation models. researchgate.netresearchgate.netresearchgate.net In liver cancer cells (SMMC-7721), this compound treatment induced apoptosis. medchemexpress.comresearchgate.netresearchgate.net Flow cytometry analysis showed that this compound induced early-stage apoptosis in these cells. researchgate.net

Xanthine (B1682287) Oxidase Inhibition

Research has indicated that this compound possesses xanthine oxidase inhibitory activity. biocrick.com Xanthine oxidase is an enzyme involved in the metabolism of purines, catalyzing the formation of uric acid from xanthine and hypoxanthine. wikipedia.orgwikipedia.org Inhibition of this enzyme can lead to reduced uric acid levels. While the specific details of this compound's binding mode and potency for xanthine oxidase inhibition in vitro require further detailed examination of the cited source, its identification as an inhibitor suggests a potential role in conditions related to elevated uric acid. biocrick.com

Experimental Methodologies in In Vitro Research

In vitro research on this compound utilizes a variety of experimental methodologies to investigate its biological effects and mechanisms. Molecular modeling techniques, such as conventional Molecular Dynamics (MD) simulations and steered MD simulations, are employed to analyze binding modes and conformational changes of target proteins upon interaction with this compound. biocrick.comphytopurify.comchemfaces.com Cell-based assays are crucial for evaluating this compound's effects on cellular processes like proliferation, apoptosis, autophagy, and the modulation of signaling pathways such as PTEN/PI3K/AKT/mTOR and NF-κB. medchemexpress.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Techniques like flow cytometry are used to quantify cell apoptosis. researchgate.net Biochemical assays are conducted to measure enzyme activity, such as xanthine oxidase inhibition. biocrick.com Western blotting or similar methods are likely used to assess the expression and phosphorylation levels of key proteins in signaling pathways like PTEN, AKT, mTOR, and NF-κB. medchemexpress.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Studies investigating atrial remodeling in vitro may utilize isolated atrial cells or tissue models to assess changes in structure and function. researchgate.netresearchgate.netresearchgate.net

Cell Culture Models

Several cell culture models have been employed to investigate the in vitro effects of this compound. These models represent different tissue types and disease states, allowing for a targeted examination of this compound's activity.

SMMC 7721: This human hepatoma cell line has been used to study the anti-liver cancer effects of this compound. Research indicates that this compound can inhibit the proliferation and induce apoptosis in SMMC 7721 cells. medchemexpress.comphcog.comscispace.com

HepG2: Another human hepatocellular carcinoma cell line, HepG2, has been utilized to explore this compound's anticancer activity, particularly its ability to induce apoptosis. nih.govmdpi.comresearchgate.net Studies using HepG2 cells on a microfluidic chip have shown that this compound effectively exerts anti-liver cancer effects in vitro. mdpi.comresearchgate.net

Raji cells: This human malignant lymphoma cell line has been used to investigate this compound's effects on lymphoma. This compound has been shown to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress in Raji cells. medchemexpress.combiocrick.com

Chondrocytes: Primary mice chondrocytes have been used to study the effects of this compound on osteoarthritis, particularly its anti-inflammatory and chondroprotective properties. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net These studies often involve stimulating chondrocytes with IL-1β to mimic inflammatory conditions. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net

Bone Marrow-Derived Macrophages (BMMs): BMMs have been used as a model to study the effects of this compound on osteoclast formation and activity, which is relevant to bone loss conditions like osteoporosis. nih.govdovepress.com

Molecular and Cellular Assays

A variety of molecular and cellular assays are employed in in vitro studies to elucidate the mechanisms by which this compound exerts its effects.

Apoptosis Assays

Apoptosis assays are used to determine the ability of this compound to induce programmed cell death in various cell lines.

Studies using SMMC 7721 cells have employed Annexin V-FITC/PI double fluorescence staining and TUNEL assays to detect apoptosis. phcog.comresearchgate.net Results showed that this compound induced cell apoptosis in SMMC-7721 cells. phcog.comresearchgate.net The rate of apoptosis in the this compound group was reported as 21.55% ± 2.58% by TUNEL assay and 43.03% ± 3.07% by flow cytometry, both significantly higher than the control group (P < 0.01). phcog.comresearchgate.net

In HepG2 cells, Hochest33342/PI staining has been used, showing a higher rate of necrosis and apoptosis in this compound administration groups compared to the control group (p < 0.01). nih.gov

Flow cytometry analysis has been used to analyze the cell apoptosis rate via Annexin V-FITC/PI double staining in SMMC-7721 cells. scispace.com

Table 1: Apoptosis Induction by this compound in Cancer Cell Lines

Cell LineAssay MethodThis compound ConcentrationKey FindingCitation
SMMC 7721TUNEL assay1.68 µMApoptosis rate: 21.55% ± 2.58% (vs. control) phcog.comresearchgate.net
SMMC 7721Annexin V-FITC/PI (Flow Cytometry)1.68 µMApoptosis rate: 43.03% ± 3.07% (vs. control) phcog.comresearchgate.net
HepG2Hochest33342/PINot specifiedIncreased necrosis and apoptosis (vs. control) nih.gov
Western Blot Analysis

Western blot analysis is a widely used technique to detect and quantify specific protein levels in cell lysates, providing insights into the molecular pathways affected by this compound.

In SMMC 7721 cells, Western blot analysis has been used to examine the expression of proteins related to the COX-2/VEGF and PI3K/AKT pathways. phcog.com this compound treatment downregulated the expression of COX-2, VEGF, PI3K, and p-AKT proteins while upregulating PTEN protein expression. phcog.com

Studies on chondrocytes have utilized Western blot to detect the expression levels of anabolic-related proteins (Aggrecan and Collagen II), catabolic-related proteins (MMP3, MMP13, and ADAMTS5), inflammation-related proteins (iNOS, COX-2, TNF-α, IL-6, and IL-1β), and markers of related signaling pathways like PI3K/AKT/mTOR and autophagy-related proteins (Atg3, Atg7, Beclin-1, P62, and LC3 I/II). nih.govnih.govfrontiersin.orgresearchgate.net this compound was found to reverse the changes in these protein levels induced by IL-1β. nih.govfrontiersin.orgresearchgate.net

In studies on osteoclast differentiation using BMMs, Western blot analysis was performed to evaluate the effects of this compound on protein levels of NFATc1, c-fos, cathepsin K, and MMP9, as well as the phosphorylation levels of proteins in the MAPK and NF-κB signaling pathways (ERK, JNK, p38, IkB-α, and p65). nih.govdovepress.com this compound treatment significantly hampered the expression of NFATc1, c-fos, cathepsin K, and MMP9 and abrogated the increased phosphorylation levels of MAPK and NF-κB pathway proteins induced by RANKL. nih.govdovepress.com

Western blot analysis in HepG2 cells has been used to evaluate the protein expression of PI3K, p-Akt, and PTEN, showing that this compound administration down-regulated PI3K and p-Akt while up-regulating PTEN. mdpi.comresearchgate.net

RT-qPCR

Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of specific genes, providing information on transcriptional changes induced by this compound.

In SMMC 7721 cells, RT-qPCR was used to study the effects of this compound on the mRNA expression of COX-2, VEGF, PI3K, p-AKT, and PTEN. phcog.com this compound treatment decreased the mRNA levels of COX-2, VEGF, PI3K, and p-AKT, while increasing PTEN mRNA levels. phcog.com

Studies on chondrocytes have used RT-qPCR to detect the mRNA levels of anabolic-related (Aggrecan and Collagen II), catabolic-related (MMP3, MMP13, and ADAMTS5), and inflammation-related genes (iNOS, COX-2, TNF-α, IL-6, and IL-1β). nih.govnih.govfrontiersin.orgresearchgate.net this compound was shown to downregulate the increased mRNA levels of catabolic and inflammatory genes induced by IL-1β. frontiersin.org

In BMMs, RT-qPCR assay detected the relative mRNA expression of osteoclastogenesis-associated marker genes, including NFATc1, c-fos, TRAP, Rank, cathepsin K, and MMP9. nih.govdovepress.com this compound treatment decreased the gene expression of these markers in a dose-dependent manner. nih.govdovepress.com

RT-PCR has been used in Raji cells to measure the mRNA levels of ER stress master genes like GRP78 and ATF6, which were decreased by this compound. medchemexpress.com

In HepG2 cells, RT-PCR was used to evaluate the mRNA expression of microRNA-221, PI3K, p-Akt, and PTEN. mdpi.comresearchgate.net this compound administration significantly lowered miR-221 and PI3K mRNA expression while up-regulating PTEN mRNA expression. mdpi.comresearchgate.net

Table 2: Summary of RT-qPCR Findings with this compound

Cell LineGenes AnalyzedKey FindingCitation
SMMC 7721COX-2, VEGF, PI3K, p-AKT, PTENDecreased COX-2, VEGF, PI3K, p-AKT mRNA; Increased PTEN mRNA phcog.com
ChondrocytesAggrecan, Collagen II, MMP3, MMP13, ADAMTS5, iNOS, COX-2, TNF-α, IL-6, IL-1βDownregulated IL-1β-induced increases in catabolic (MMP3, MMP13, ADAMTS5) and inflammatory genes. frontiersin.org nih.govnih.govfrontiersin.orgresearchgate.net
BMMsNFATc1, c-fos, TRAP, Rank, cathepsin K, MMP9Decreased expression in a dose-dependent manner. nih.govdovepress.com
Raji cellsGRP78, ATF6Decreased mRNA levels. medchemexpress.com
HepG2microRNA-221, PI3K, p-Akt, PTENDownregulated miR-221 and PI3K mRNA; Upregulated PTEN mRNA. mdpi.comresearchgate.net
Immunofluorescent Staining

Immunofluorescent staining is used to visualize the location and expression levels of specific proteins within cells.

In chondrocytes, immunofluorescent staining has been used to detect the expression levels of anabolic-related, catabolic-related, inflammation-related proteins, and markers of related signaling pathways. nih.govnih.govfrontiersin.orgresearchgate.net This technique verified the downregulation of proteins like COX-2 and MMP13 in IL-1β-induced chondrocytes treated with this compound. frontiersin.orgresearchgate.net

Immunofluorescence staining in BMMs was used to block NFATc1 function. nih.gov

Immunofluorescence staining has also been used to assess the number of P53-positive and VEGF-positive cells in HepG2 cells, suggesting this compound's inhibitory effect may involve regulating these proteins. d-nb.info

CCK-8 Cell Viability Assay

The Cell Counting Kit-8 (CCK-8) assay is a common method to assess cell viability and proliferation.

CCK-8 assay was used to evaluate the cytotoxic effects of this compound on BMMs. nih.gov this compound concentrations up to 50 μM showed no negative effect on BMM proliferation over 7 days. nih.gov

In chondrocytes, CCK-8 assay was used to measure cell viability after stimulation with IL-1β and treatment with this compound. nih.govresearchgate.netresearchgate.net Studies indicated that the viability of chondrocytes was not affected by IL-1β, this compound, or an autophagy inhibitor (3-MA). researchgate.net

The CCK-8 assay has been used to investigate the effect of this compound on the proliferation of human hepatoma cell lines, including SMMC 7721. medchemexpress.com this compound (0-2 μM, 48 h) was found to inhibit the proliferation of SMMC 7721 cells. medchemexpress.com

CCK-8 assay was conducted on renal cell carcinoma (RCC) cell lines to determine the cytotoxic effects of natural compounds, including this compound. spandidos-publications.com this compound was also used as a PTEN activator in conjunction with naringenin (B18129) treatment in CCK-8 assays on RCC cells, showing that this compound slightly strengthened the naringenin-induced decrease in proliferation. spandidos-publications.com

Table 3: CCK-8 Assay Findings with this compound

Cell TypeTreatment ConditionsKey FindingCitation
BMMsThis compound (10-50 μM) for 1, 3, 5, 7 daysNo toxic effect on proliferation. nih.gov
ChondrocytesIL-1β ± this compound ± 3-MAViability not significantly affected. nih.govresearchgate.netresearchgate.net
SMMC 7721This compound (0-2 μM) for 48 hInhibited proliferation. medchemexpress.com
RCC cell linesThis compound as PTEN activator + Naringenin for 24 hSlightly strengthened naringenin-induced decrease in proliferation. spandidos-publications.com

Microfluidic Chip Technology in Drug Research

Microfluidic chip technology, also referred to as lab-on-a-chip technology or organ-on-a-chip (OoC), involves the use of devices with micro-scale channels to precisely control and manipulate small volumes of fluids. mdpi.comthno.org These chips are fabricated using methods similar to those used for microchip manufacturing, resulting in miniaturized platforms. thno.org The intrinsic characteristics of microfluidics, such as compact micro-channels, enable accurate control over biophysical, biochemical, and cellular parameters. thno.org This technology offers advantages in drug research, including the reduction of sample sizes and material consumption required for testing. thno.org

Microfluidic chips can simulate chemical concentration gradients, which are important for regulating various biological processes and are relevant in drug studies. thno.org They have been utilized to create more in vivo-like models for cell culture due to their dimensional similarities to biological cells. thno.org Furthermore, microfluidics allows for the capture, alignment, and manipulation of single cells in drug discovery and facilitates higher-throughput screening of drugs at different species and concentrations. thno.org Organ-on-a-chip platforms, as a product of microfluidic technology, can mimic the pathophysiological microenvironment of target organs in vivo, offering a potential bridge between in vitro evaluation models and the complexity of in vivo systems. thno.org Examples include the reconstitution of the blood-brain barrier (BBB) in a microfluidic device to study the shuttling of CNS-targeting drugs. thno.org

Research has specifically employed microfluidic chips to investigate the inhibitory effect of this compound on certain cell lines, such as human liver cancer HepG2 cells. mdpi.comnih.gov These studies utilize microfluidic chips designed for assessing cellular activities like migration, invasion, and neovascularization to evaluate the effects of this compound. researchgate.net The use of microfluidic chips with features like re-holes for repeated tests can lead to quick and accurate results by minimizing operational duplication and errors. mdpi.com The continuous flow of culture and administration within the microfluidic chip can also better simulate the microenvironment of the human body compared to traditional static in vitro methods. mdpi.com Experimental results have indicated that microfluidic chips can be effectively applied in anti-cancer drug research, including studies involving this compound. mdpi.com

Molecular Dynamics Simulations for Binding Mechanisms

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of biological systems and the interactions between molecules, such as the binding mechanisms of ligands to proteins. MD simulations can reveal detailed information about the forces, interactions (like hydrogen bonding and electrostatic interactions), and conformational changes involved in molecular recognition and binding. plos.orgnih.gov

In the context of this compound, molecular dynamics simulations have been employed to investigate its binding mechanisms with target proteins. For instance, MD simulations were used to study the interaction of this compound (ORB), along with other natural compounds like Oroxylin A (ORA) and Oroxylin A 7-O-glucuronide (OLG), with staphylococcal alpha-hemolysin (B1172582) (α-HL). plos.orgnih.govnih.gov These simulations indicated that this compound could bind to the "stem" region of α-HL through hydrogen bonding and electrostatic interactions. plos.orgnih.govnih.govresearchgate.net The predicted binding modes showed that these ligands form strong interactions with both sides of the binding cavity. plos.orgnih.gov

MD simulations, combined with techniques like principal component analysis (PCA), suggested that the binding of this compound to the stem region of α-HL restricts the conformational transition of α-HL from a monomer to an oligomer. plos.orgnih.gov This restriction in conformational change was proposed as a novel mechanism for the inhibition of α-HL hemolytic activity by this compound and related compounds. plos.orgnih.gov Steered MD simulations were also used to estimate the binding free energies of these compounds to α-HL, with the binding free energies decreasing in the order of OLG > ORA > ORB. plos.orgnih.gov This order of binding free energies was found to be in agreement with the experimental results regarding their inhibitory activity on α-HL heptamer formation. plos.orgnih.gov

The provided search results contain detailed findings from molecular dynamics simulations studying the binding of this compound to staphylococcal alpha-hemolysin. This data can be presented in a table format summarizing the findings.

CompoundTarget ProteinBinding RegionKey InteractionsProposed Mechanism of ActionReference
This compoundStaphylococcal alpha-hemolysinStem regionHydrogen bonding, ElectrostaticRestricts conformational transition from monomer to oligomer plos.orgnih.govnih.gov
Oroxylin AStaphylococcal alpha-hemolysinStem regionHydrogen bonding, ElectrostaticRestricts conformational transition from monomer to oligomer plos.orgnih.govnih.gov
Oroxylin A 7-O-glucuronideStaphylococcal alpha-hemolysinStem regionHydrogen bonding, ElectrostaticRestricts conformational transition from monomer to oligomer plos.orgnih.govnih.gov

Molecular dynamics simulations are a powerful tool for understanding the atomic-level details of how this compound interacts with its biological targets, providing valuable insights into its potential mechanisms of action.

Iii. in Vivo Studies of Oroxin B

Animal Models in Research

Ovariectomy-Induced Bone Loss Models (Mice)

Oroxin B has been investigated for its potential to attenuate bone loss induced by ovariectomy in mice. This model is commonly used to study postmenopausal osteoporosis. Studies have shown that this compound can prevent ovariectomy-induced bone loss by inhibiting osteoclast formation and activity in mice dovepress.com, nih.gov, nih.gov. Osteoclasts are key cells involved in bone resorption, and their excessive activity contributes to bone loss. Three-dimensional reconstruction analysis in ovariectomized mice revealed a decrease in bone mass, which was attenuated by this compound treatment dovepress.com. Analysis of bone parameters after reconstruction showed that this compound treatment affected indices such as bone volume/tissue volume (BV/TV), trabecular number (Tb. N), and trabecular separation (Tb. Sp.) dovepress.com. Mice treated with this compound exhibited a reduced number of osteoclasts per bone surface (N. Oc/BS) compared to the ovariectomy group dovepress.com, nih.gov. Furthermore, this compound administration decreased the serum levels of CTX-I and RANKL, which are markers associated with bone resorption and osteoclast differentiation, respectively. While serum OPG levels were reduced in ovariectomized mice, this compound treatment did not significantly alter them, resulting in a reduced RANKL/OPG ratio compared to the ovariectomy group dovepress.com, nih.gov.

Destabilized Medial Meniscus (DMM) Induced Osteoarthritis (OA) Models (Mice)

In the context of osteoarthritis research, the destabilized medial meniscus (DMM) surgery in mice is a widely used model to mimic the progression of OA. Studies using this model have explored the effects of this compound on articular cartilage. Intra-articular injection of this compound into the knee joints of mice with DMM-induced OA has shown protective effects on articular cartilage medchemexpress.com. Histological staining in these models revealed that this compound attenuated cartilage degradation nih.gov, researchgate.net. This compound also reversed the expression levels of anabolic-related proteins like Aggrecan and Collagen II, and catabolic-related proteins such as MMP13, which were altered in the DMM-induced OA models nih.gov, researchgate.net, nih.gov. These findings suggest that this compound may help maintain the balance between cartilage synthesis and degradation in OA.

DEN-induced Liver Cancer Models (Rats)

Studies utilizing diethylnitrosamine (DEN)-induced liver cancer models in rats have investigated the anti-cancer effects of this compound on liver tumors. This compound has demonstrated an inhibitory effect on liver cancer cells medchemexpress.com. In DEN-induced rat models, this compound effectively exerted anti-liver cancer effects nih.gov, nih.gov, researchgate.net. Research indicates that this compound can induce apoptosis in liver cancer cells medchemexpress.com. Mechanistically, this compound has been shown to upregulate PTEN and downregulate COX-2, VEGF, PI3K, and p-AKT in liver cancer cells medchemexpress.com. In DEN-induced rats, this compound administration led to significantly lower expression of miR-221 compared to the control group nih.gov, researchgate.net. Furthermore, RT-PCR and Western blot analysis in these models suggested that PI3K mRNA and protein levels were lower in this compound treated groups, while PTEN was overexpressed nih.gov, researchgate.net. These results indicate that this compound may exert its anti-liver cancer effects by regulating pathways involving miR-221 and PTEN/PI3K/AKT.

High-Fat Diet (HFD)-fed Rat Models for Metabolic-Associated Fatty Liver Disease (MAFLD)

High-fat diet (HFD)-fed rat models are commonly used to study metabolic disorders, including Metabolic-Associated Fatty Liver Disease (MAFLD). This compound has been investigated for its effects on MAFLD in these models. This compound administration in HFD-fed rats has been shown to relieve hepatic inflammation and inhibit the progression of MAFLD medchemexpress.com, nih.gov. Studies have indicated that this compound can reduce lipid levels in the plasma and liver of HFD-fed rats researchgate.net, nih.gov. It also lowered the levels of lipopolysaccharide (LPS), interleukin 6 (IL-6), and tumor necrosis factor-α (TNF-α) in the plasma researchgate.net, nih.gov, caymanchem.com. This compound treatment alleviated hepatic inflammation and fibrosis in these models researchgate.net, nih.gov. Mechanistically, this compound modulated the gut microbiota structure in HFD-fed rats, increasing the levels of certain bacteria like Lactobacillus, Staphylococcus, and Eubacterium, while decreasing others such as Tomitella, Bilophila, Acetanaerobacterium, and Faecalibaculum researchgate.net. Furthermore, this compound suppressed TLR4-IκB-NF-κB-IL-6/TNF-α signaling and strengthened the intestinal barrier by elevating the expression of ZO-1 and ZO-2 researchgate.net, nih.gov.

Data from studies in HFD-fed rats show reductions in various markers:

Marker Effect of this compound Treatment (vs. HFD control)
Plasma Lipids Reduced
Liver Lipids Reduced
Plasma LPS Lowered
Plasma IL-6 Lowered
Plasma TNF-α Lowered
Hepatic TNF-α Reduced

β1-AAb-induced Atrial Fibrillation Rat Models

Beta1-adrenergic receptor autoantibodies (β1-AAbs) are associated with the progression of atrial fibrillation (AF). Rat models induced with β1-AAbs have been used to investigate the potential therapeutic role of this compound in AF. Studies in this model aimed to elucidate the underlying mechanisms involved nih.gov, researchgate.net, researchgate.net. This compound has shown potential therapeutic effects in β1-AAb-induced atrial fibrillation in rats nih.gov, researchgate.net, researchgate.net. Research suggests that this compound, acting as a PTEN agonist, can improve impaired autophagy homeostasis and apoptosis in atrial tissue nih.gov, researchgate.net, researchgate.net. This is achieved by activating the PTEN/AKT/mTOR signaling pathway, which in turn improves atrial structure and electrical remodeling nih.gov, researchgate.net, researchgate.net. These findings suggest that this compound may play a therapeutic role in β1-AAb-induced atrial fibrillation by modulating specific signaling pathways and cellular processes in the atria.

Investigated Therapeutic Effects

Improvement of Metabolic-Associated Fatty Liver Disease (MAFLD)

Reduction of Lipid Levels (Plasma and Liver)

Research indicates that this compound administration can lead to a reduction in elevated lipid levels observed in diet-induced metabolic disorders. In high-fat diet (HFD)-fed rats, this compound administration was shown to reduce lipid levels in both the plasma and the liver. researchgate.netresearchgate.netmedchemexpress.cn Further studies in hamsters suggest that this compound, acting as a PTEN agonist, can correct MAFLD, impacting indicators such as the liver to body weight ratio, lipid accumulation, and hepatic triglyceride content. nih.gov

Lowering of Inflammatory Markers (LPS, IL-6, TNF-α)

This compound has demonstrated anti-inflammatory effects in vivo by reducing the levels of key inflammatory markers. Studies in HFD-fed rats revealed that this compound administration lowered the plasma levels of lipopolysaccharide (LPS), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.netresearchgate.netmedchemexpress.cn These findings suggest a role for this compound in mitigating the inflammatory responses associated with metabolic diseases. The anti-inflammatory effects may involve the suppression of signaling pathways such as TLR4-IκB-NF-κB-IL-6/TNF-α. researchgate.netkarger.com

Alleviation of Hepatic Inflammation and Fibrosis

Investigations into the effects of this compound on liver pathology have shown its potential to ameliorate hepatic inflammation and fibrosis. In HFD-fed rat models, this compound treatment was found to alleviate hepatic inflammation and fibrosis. researchgate.netresearchgate.netmedchemexpress.cn This protective effect is potentially mediated, in part, by modulating the gut microbiota and strengthening the intestinal barrier, thereby suppressing inflammatory signaling pathways. researchgate.net

Amelioration of Atrial Remodeling

This compound has shown promise in addressing atrial remodeling, a process implicated in conditions like atrial fibrillation. Studies have indicated that this compound can attenuate β1-adrenergic receptor autoantibody-induced atrial remodeling in a rat model. researchgate.netlarvol.comresearchgate.net Its effects were observed to be similar to those of bisoprolol, a β1-blocker, and appear to involve the PTEN/AKT/mTOR signaling pathway. researchgate.netlarvol.comresearchgate.net This amelioration includes a reduction in atrial collagen deposition and improvement in increased left atrial diameter (LAD). researchgate.net

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted within a biological system.

Plasma Concentration Analysis

Analysis of this compound concentrations in plasma has been conducted using sensitive analytical methods such as ultrahigh-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) or UPLC-MS/MS. researchgate.netresearchgate.netakjournals.comresearchgate.net Studies in rats and mice have utilized these methods to measure plasma concentrations following administration. researchgate.netresearchgate.netakjournals.comresearchgate.net These analyses have indicated that this compound may exhibit low peak intensities in plasma. researchgate.netresearchgate.net

Metabolomic Studies

Metabolomic studies of this compound have been conducted to identify and characterize its metabolites in biological matrices, providing valuable information on its biotransformation pathways in vivo and in vitro.

Identification of Metabolites in Rats

Studies utilizing ultrahigh-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) have identified a significant number of this compound metabolites in rats. One comprehensive study identified 30 metabolites in rat samples. researchgate.netnih.gov Another study identified a total of 47 metabolites in blood, bile, urine, and feces samples from rats following oral administration of Oroxylum indicum extract, which contains this compound. nih.gov

Metabolites in Liver Microsomes

In vitro studies using liver microsomes have also been employed to investigate this compound metabolism. Research has identified 8 metabolites of this compound in liver microsomes. researchgate.netnih.gov

Metabolites in Intestinal Bacteria

The role of intestinal bacteria in the metabolism of this compound has been investigated, revealing that gut microbiota contribute to its biotransformation. Studies have identified 18 metabolites of this compound produced by intestinal bacteria. researchgate.netnih.gov

Biotransformation Processes

The biotransformation of this compound involves a variety of metabolic reactions. Identified processes include ketone formation, acetylation, hydrolysis (specifically loss of C₁₂H₂₀O₁₀ and loss of C₆H₁₀O₅), oxidation, methylation, internal hydrolysis, hydrogenation, loss of oxygen, glycine (B1666218) conjugation, and glucuronide conjugation. researchgate.netnih.gov These reactions can occur individually or as composite reactions. The loss of C₁₂H₂₀O₁₀ from this compound can generate baicalein (B1667712), while the loss of C₆H₁₀O₅ can produce oroxin A. researchgate.netnih.gov These resulting compounds may then undergo further metabolic transformations such as oxidation, methylation, internal hydrolysis, hydrogenation, ketone formation, glycine conjugation, and glucuronide conjugation. researchgate.netnih.gov Sulfation conjugation has also been suggested as a biotransformation pathway for this compound, based on the identification of a metabolite showing a neutral addition of SO₃. nih.gov

Here is a summary of the number of this compound metabolites identified in different systems:

Biological MatrixNumber of Metabolites Identified
Rats (in vivo)30 researchgate.netnih.gov, 47 nih.gov
Liver Microsomes8 researchgate.netnih.gov
Intestinal Bacteria18 researchgate.netnih.gov

Impact on Gut Microbiota

This compound has been shown to influence the composition and structure of the gut microbiota, which is increasingly recognized for its role in host health and disease. researchgate.netnih.govacs.orgfrontiersin.orgnih.gov

Modulation of Gut Microbiota Structure

Studies in high-fat diet (HFD)-fed rats have demonstrated that this compound administration can modulate the structure of the gut microbiota. researchgate.netnih.gov This modulation involves changes in the abundance of specific bacterial taxa. This compound treatment has been observed to increase the levels of beneficial bacteria such as Lactobacillus, Staphylococcus, and Eubacterium. researchgate.netnih.gov Conversely, it has been shown to decrease the levels of certain bacteria, including Tomitella, Bilophila, Acetanaerobacterium, and Faecalibaculum. researchgate.netnih.gov These alterations in gut microbiota composition are suggested to contribute to the beneficial effects of this compound, such as the alleviation of metabolic-associated fatty liver disease (MAFLD). researchgate.netnih.gov

Here is a summary of the modulation of gut microbiota structure by this compound in HFD-fed rats:

Bacterial GenusImpact of this compound TreatmentSource
LactobacillusIncreased levels researchgate.netnih.gov
StaphylococcusIncreased levels researchgate.netnih.gov
EubacteriumIncreased levels researchgate.netnih.gov
TomitellaDecreased levels researchgate.netnih.gov
BilophilaDecreased levels researchgate.netnih.gov
AcetanaerobacteriumDecreased levels researchgate.netnih.gov
FaecalibaculumDecreased levels researchgate.netnih.gov

3.5.2. Strengthening of Intestinal Barrier (e.g., ZO-1, ZO-2 expression)

In vivo studies have investigated the effects of this compound on the intestinal barrier, particularly focusing on the expression of tight junction proteins like Zonula Occludens-1 (ZO-1) and Zonula Occludens-2 (ZO-2). Tight junctions are crucial for maintaining the integrity of the intestinal barrier, regulating paracellular permeability and preventing the translocation of harmful substances from the gut lumen into the bloodstream. ZO-1 and ZO-2 are peripheral membrane proteins associated with tight junctions, playing pivotal roles in their formation and function nih.gov.

Research conducted in high-fat diet (HFD)-induced rat models of metabolic-associated fatty liver disease (MAFLD) has demonstrated that this compound treatment can strengthen the intestinal barrier. This effect is mediated, at least in part, by elevating the expression of ZO-1 and ZO-2. researchgate.netnih.govresearchgate.net In these studies, this compound not only improved MAFLD progression and alleviated hepatic inflammation but also positively modulated the gut microbiota structure. researchgate.netnih.gov The strengthening of the intestinal barrier by this compound is considered a mechanism through which it exerts its beneficial effects in this model. researchgate.netnih.gov

Specifically, this compound has been shown to upregulate the expression of ZO-1 and ZO-2 in the context of alleviating hepatic inflammation and MAFLD progression in HFD-fed rats. researchgate.netresearchgate.net This suggests that this compound helps to restore or enhance the integrity of the tight junctions in the intestinal epithelium, thereby reducing gut permeability. researchgate.netnih.gov

While the search results indicate that this compound elevates the expression of ZO-1 and ZO-2 in in vivo models of MAFLD, detailed quantitative data tables showing the specific fold changes or protein levels were not directly available in the provided snippets. The findings primarily report the observation of increased expression as a key mechanism.

Iv. Advanced Research Topics

Comparative Studies with Other Flavonoids from Oroxylum indicum

Oroxylum indicum is a rich source of flavonoids, and comparative studies with other compounds found in this plant, such as Oroxin A, Baicalein (B1667712), Chrysin (B1683763), and Oroxylin A, provide insights into their relative biological activities and potential synergistic effects. These comparative analyses often involve evaluating their effects in various in vitro and in vivo models.

Oroxin A

Oroxin A, also known as baicalein-7-O-glucoside, is another significant flavonoid found in Oroxylum indicum, accounting for a substantial portion of its seed extracts researchgate.net. Studies have compared the activities of Oroxin B and Oroxin A in different contexts. For instance, both Oroxin A and this compound have been investigated for their ability to inhibit the hemolytic activity of α-hemolysin, with molecular dynamics simulations suggesting they can bind to the "stem" region of α-HL chemfaces.com. Oroxin A has shown potential in preventing the progression from prediabetes to diabetes in mouse models, demonstrating effects on blood glucose, insulin (B600854) sensitivity, and lipid metabolism researchgate.net. Comparative analysis using techniques like HPLC-DAD have been employed to quantify Oroxin A and this compound, among other flavonoids, in different parts and growth stages of Oroxylum indicum mdpi.com.

Baicalein

Baicalein is an aglycone of baicalin (B1667713) and is also present in Oroxylum indicum wikipedia.orgscielo.br. Comparative studies have explored the activities of this compound and baicalein. For example, in the context of inhibiting xanthine (B1682287) oxidase, this compound, Oroxin A, baicalin, and baicalein were identified as compounds from Oroxylum indicum extract that could specifically interact with this enzyme chemfaces.com. Baicalein has been shown to possess significant therapeutic potential in inflammatory diseases, neurological disorders, and tumors, influencing miRNA expression and affecting signaling pathways like PI3K/AKT, Wnt/β-catenin, and mTOR researchgate.net. While this compound is a diglucoside of baicalein, differences in glycosylation can significantly impact biological activity. Studies evaluating antioxidant activity have shown variations between baicalein, chrysin, and oroxylin A, suggesting structure-activity relationships among these flavonoids scielo.br.

Chrysin

Chrysin, a flavone (B191248) also found in Oroxylum indicum, has been included in comparative studies with this compound and other flavonoids from the plant wikipedia.orgnih.gov. Research indicates that chrysin possesses antioxidant, anti-inflammatory, and anticancer properties, affecting pathways such as COX-2 expression and HIF-1α lipidmaps.org. Analytical methods have been developed to simultaneously determine the concentrations of several flavonoids, including this compound, Oroxin A, baicalein, chrysin, and oroxylin A, in biological samples from studies akjournals.com. Comparative antioxidant activity studies have shown that while baicalein exhibits considerable activity, chrysin's radical inhibitory activity was found to be less significant in certain assays scielo.br.

Oroxylin A

Oroxylin A is another flavonoid component of Oroxylum indicum cenmed.comuni.lu. Comparative analyses involving this compound and oroxylin A have been conducted, often alongside other flavonoids from the plant. For instance, a study investigating the inhibition of α-hemolysin included Oroxylin A 7-O-glucuronide, Oroxin A, and this compound chemfaces.com. Quantitative analysis methods like HPLC have been used to determine the levels of this compound, Oroxin A, baicalein, chrysin, and oroxylin A in Oroxylum indicum extracts mdpi.com. Antioxidant studies have compared the activities of baicalein, chrysin, and oroxylin A, highlighting potential structure-activity relationships scielo.br.

Here is a table summarizing some comparative findings:

CompoundSource Plant Part (Example)Notable Activities (Comparative Context)References
This compoundSeeds, BarkInhibits α-hemolysin, selectively induces tumor-suppressive ER stress, anti-liver cancer activity medchemexpress.comnih.govchemfaces.commdpi.com
Oroxin ASeedsInhibits α-hemolysin, prevents prediabetes to diabetes progression, affects lipid metabolism researchgate.netchemfaces.com
BaicaleinSeeds, BarkXanthine oxidase inhibition, anti-inflammatory, potential in neurological disorders and tumors, antioxidant chemfaces.comscielo.brresearchgate.net
ChrysinSeeds, LeavesAntioxidant, anti-inflammatory, anticancer, affects COX-2 and HIF-1α scielo.brlipidmaps.org
Oroxylin ALeavesAntioxidant activity scielo.br

Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound influence its biological activity. While comprehensive SAR studies specifically focused solely on this compound and its direct structural modifications are not extensively detailed in the provided snippets, the comparative studies with other flavonoids from Oroxylum indicum offer indirect insights into SAR. The differences in activity observed between this compound (a diglucoside of baicalein) and its related compounds like Oroxin A (a glucoside of baicalein), baicalein (the aglycone), chrysin, and oroxylin A suggest that the presence and position of hydroxyl and methoxy (B1213986) groups, as well as glycosylation patterns (number and type of sugar moieties), play a crucial role in their biological effects scielo.br. For example, the varying antioxidant activities among baicalein, chrysin, and oroxylin A point towards the influence of specific structural features on radical scavenging capability scielo.br. Further dedicated SAR studies involving systematic modifications of the this compound structure would be necessary to fully elucidate the relationship between its chemical structure and its diverse biological activities.

Potential as MKK3, P38, and DDIT3 Agonists

Research has indicated this compound's potential as an agonist for MKK3, P38, and DDIT3, particularly in the context of its anti-cancer mechanisms. Studies on malignant lymphoma cells have shown that this compound selectively induces tumor-suppressive endoplasmic reticulum (ER) stress medchemexpress.comchemfaces.com. This effect is mediated, in part, by the activation of the MKK3-P38 signaling pathway, which in turn promotes the expression of the tumor suppressor gene DDIT3 (also known as CHOP) chemfaces.comgoogle.comscience.gov. By activating this pathway, this compound helps to correct the imbalance between tumor-suppressive DDIT3 and tumor-adaptive GRP78 in lymphoma cells, leading to the activation of endoplasmic reticulum stress and tumor cell death chemfaces.comgoogle.com. This mechanism highlights this compound's potential as an MKK3, P38, and DDIT3 agonist for therapeutic purposes, particularly in oncology google.com.

The following table summarizes the relationship between this compound and these targets:

TargetType of InteractionBiological OutcomeReferences
MKK3AgonistActivation of MKK3-P38 pathway chemfaces.comgoogle.com
P38AgonistActivation of MKK3-P38 pathway chemfaces.comgoogle.com
DDIT3Agonist/AccelerantIncreased expression of tumor suppressor gene DDIT3, induction of tumor-suppressive ER stress chemfaces.comgoogle.comscience.gov

Development as a Drug Candidate

This compound, a flavonoid compound primarily isolated from Oroxylum indicum, has garnered attention as a potential drug candidate due to its diverse biological activities, including anti-hepatoma effects and anti-inflammatory properties. researchgate.netresearchgate.netselleckchem.comnih.gov Its potential is being explored through various research avenues focusing on its efficacy and mechanisms of action in different disease models. selleckchem.comnih.gov

Pre-clinical Development

Pre-clinical development involves rigorous testing of a drug candidate in in vitro and in vivo models to assess its safety and efficacy before human trials. biostock.sehumanspecificresearch.orgstxbp1disorders.org Studies on this compound have investigated its effects on various conditions, including liver cancer, lymphoma, and osteoarthritis. selleckchem.comnih.gov

Research has indicated that this compound exhibits significant inhibitory effects and induces apoptosis in liver cancer cells. selleckchem.comresearchgate.netnih.gov This is potentially associated with the modulation of pathways such as COX-2/VEGF and PTEN/PI3K/AKT. selleckchem.commedchemexpress.com Specifically, this compound has been shown to upregulate PTEN and downregulate COX-2, VEGF, PI3K, and p-AKT expression levels in liver cancer cells. selleckchem.com

Furthermore, studies on osteoarthritis models suggest that this compound can alleviate the condition through anti-inflammatory effects and the inhibition of the PI3K/AKT/mTOR signaling pathway, alongside the enhancement of autophagy. nih.gov In vitro studies on chondrocytes have shown that this compound can upregulate the expression of anabolic-related phenotypes like Aggrecan and Collagen II, which are typically decreased by inflammatory stimuli. nih.gov

The pharmacokinetic profile of this compound in rats has also been investigated using sensitive analytical methods. sci-hub.senih.gov These studies provide crucial data on how the compound is absorbed, distributed, metabolized, and eliminated, which is essential for assessing its potential as a therapeutic agent. sci-hub.senih.gov

Novel Research Methodologies in this compound Studies

Advanced analytical techniques and innovative research platforms are instrumental in the comprehensive study of this compound, from its quantification in biological samples to the characterization of its metabolic fate and the investigation of its cellular mechanisms.

LC-MS/MS Assay for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantitative analysis of drugs and metabolites in biological matrices. sci-hub.senih.govnih.gov A sensitive LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma and tissue homogenates. sci-hub.senih.gov This method typically involves sample preparation steps like protein precipitation, followed by chromatographic separation and detection using electrospray negative-ionization in selected-reaction monitoring (SRM) mode. sci-hub.senih.gov

Key parameters evaluated during the validation of such an assay include linearity, accuracy, precision, matrix effect, and stability. sci-hub.senih.gov For this compound quantification in rat plasma and tissues, the LC-MS/MS method demonstrated good linearity over a specific concentration range and satisfactory intra- and inter-day precision and accuracy. sci-hub.senih.gov The matrix effect was found to be insignificant. sci-hub.se This validated method has been successfully applied in pharmacokinetic and tissue distribution studies of this compound in rats. sci-hub.senih.gov

An example of LC-MS/MS conditions for this compound quantification includes using a C18 analytical column and a mobile phase composed of methanol (B129727) and water. sci-hub.se Detection is performed in negative SRM mode, monitoring specific mass transitions for this compound and an internal standard. sci-hub.se

UHPLC-Q-TOF-MS/MS for Metabolite Characterization

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) is a powerful tool for the comprehensive characterization of drug metabolites. researchgate.netresearchgate.netnih.gov This technique offers high resolution and accurate mass measurements, enabling the identification of metabolites even in complex biological samples. researchgate.netresearchgate.netnih.govnih.gov

UHPLC-Q-TOF-MS/MS has been employed to characterize this compound metabolism in vivo and in vitro. researchgate.netresearchgate.netnih.gov Studies in rats, liver microsomes, and intestinal bacteria have identified numerous this compound metabolites. researchgate.netresearchgate.netnih.gov For instance, one study identified 30 metabolites in rats, 8 in liver microsomes, and 18 in intestinal bacteria. researchgate.netresearchgate.netnih.gov

The biotransformation processes of this compound involve various reactions, including ketone formation, acetylation, and the loss of specific sugar moieties, leading to the generation of compounds like baicalein and oroxin A. researchgate.netnih.gov These primary metabolites can undergo further reactions such as oxidation, methylation, hydrolysis, hydrogenation, and conjugation with molecules like glycine (B1666218) and glucuronide. researchgate.netnih.gov UHPLC-Q-TOF-MS/MS, often combined with scientific metabolite identification strategies, allows for the successful characterization of these metabolic transformations in different biological matrices like plasma, urine, and feces. researchgate.netresearchgate.net

Microfluidic Chip Technology

Microfluidic chip technology represents a cutting-edge approach in various biological and medical research fields, including drug screening and cellular analysis. nih.govnih.govresearchgate.net These chips provide a controlled microenvironment that mimics in vivo conditions, allowing for detailed observation of cellular behavior and responses to potential drug candidates. researchgate.netnih.govnih.govresearchgate.net

Microfluidic chips have been utilized in studies investigating the anti-cancer effects of this compound, particularly in liver cancer cells. researchgate.netnih.govnih.govresearchgate.net By designing microfluidic chips for specific assays like cell migration, invasion, and neovascularization, researchers can evaluate the impact of this compound on these processes in a more physiologically relevant setting compared to traditional cell culture plates. researchgate.net

Studies employing microfluidic chips have provided evidence that this compound effectively exerts anti-liver cancer effects in vitro. nih.govnih.govresearchgate.net These chips, combined with techniques like RT-PCR and Western blot analysis, have helped to explore the underlying molecular mechanisms, such as the involvement of microRNA-221 and the PI3K/Akt/PTEN pathway in this compound-induced apoptosis of liver cancer cells. nih.govnih.govresearchgate.net The use of microfluidic technology offers advantages in cellular biological analysis and drug screening. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD provides insights into the dynamic behavior of molecular systems, including the conformational changes of proteins and the binding modes of ligands. This approach is valuable for understanding the mechanisms by which small molecules like this compound interact with biological targets at an atomic level.

Research utilizing molecular dynamics simulations has explored the interaction of this compound with specific proteins. One notable study investigated the binding of this compound, alongside Oroxin A and Oroxylin A 7-O-glucuronide, to staphylococcal α-hemolysin (α-HL). α-HL is a pore-forming toxin produced by Staphylococcus aureus. plos.orgnih.govnih.gov The study employed conventional MD simulations over a duration of 100 nanoseconds (ns) for each protein-inhibitor system to gather sufficient data samples. plos.orgnih.gov

The MD simulations revealed that this compound could bind to the "stem" region of α-HL. plos.orgnih.govnih.govbiocrick.com This binding involves strong interactions with both sides of the binding cavity within the protein. plos.orgnih.govnih.govbiocrick.com Analysis of the simulation data, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provided insights into the stability and flexibility of the protein-ligand complexes. The RMSD of the protein backbone over the simulation time is used to assess the convergence of the protein structure. plos.orgnih.gov RMSF analysis indicated that residues within the α-HL binding site that interact with this compound showed lower flexibility compared to the free α-HL, suggesting that binding makes these residues more rigid. plos.orgsemanticscholar.org

Principal component analysis (PCA) performed on the MD trajectories indicated that the binding of inhibitors, including this compound, to the "stem" region of α-HL restricted the conformational transition of α-HL from its monomeric form to an oligomeric state. plos.orgnih.govnih.govbiocrick.comphytopurify.com This restriction in conformational change is proposed as a key mechanism by which this compound inhibits the hemolytic activity of α-HL. plos.orgnih.govnih.govbiocrick.comphytopurify.com

Binding free energy calculations, often performed in conjunction with MD simulations (e.g., using methods like Potential of Mean Force (PMF) or MM/GBSA), provide quantitative estimates of the strength of the interaction between this compound and its target protein. plos.orgsemanticscholar.orgeyesopen.com In the study on α-HL, calculated binding free energies for this compound binding to α-HL were reported. plos.orgsemanticscholar.org These computational results were found to be in agreement with experimental data, supporting the reliability of the MD simulations and the proposed binding mechanism. plos.orgsemanticscholar.org

The following table summarizes some of the findings from molecular dynamics simulations related to this compound's interaction with α-HL:

Simulation AspectObservation for this compound + α-HL ComplexReference
Simulation Duration100 ns plos.orgnih.gov
Binding Site"Stem" region of α-HL plos.orgnih.govnih.govbiocrick.com
Interaction TypeStrong interactions with both sides of the binding cavity plos.orgnih.govnih.govbiocrick.com
RMSF of Binding Site ResiduesLower flexibility compared to free α-HL plos.orgsemanticscholar.org
Effect on Protein ConformationRestricted transition from monomer to oligomer (indicated by PCA) plos.orgnih.govnih.govbiocrick.comphytopurify.com
Binding Free Energy (Calculated)Approximately -21.97 kcal/mol (using PMF) semanticscholar.org

Note: The binding free energy value provided is based on one specific computational method (PMF) and may vary depending on the simulation parameters and calculation method used.

Another study exploring phytochemicals from Oroxylum indicum against Lactate Dehydrogenase A (LDHA) also utilized molecular dynamics simulations to assess the stability and compactness of protein-ligand complexes, including those involving Oroxin A (a related compound) and other phytochemicals. researchgate.net While this compound was not among the top candidates discussed in detail for LDHA inhibition in this specific abstract, this highlights the application of MD simulations in screening and evaluating the interactions of Oroxylum indicum compounds with various targets. researchgate.net These simulations often involve analyzing parameters like RMSD, RMSF, radius of gyration (Rg), and solvent accessible surface area (SASA) to understand the dynamic behavior and stability of the complexes over time. researchgate.net

Molecular dynamics simulations provide a dynamic perspective on the interactions of this compound with its biological targets, complementing static structural data obtained from methods like molecular docking. They are crucial for understanding the flexibility of both the ligand and the protein, the nature and stability of the binding interface, and the impact of ligand binding on protein conformation and function.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Oroxin B in plant extracts?

  • Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for quantification due to its sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation. Validate methods using spiked samples and calibration curves to ensure accuracy .
  • Data Considerations : Include retention times, mass-to-charge ratios (HPLC-MS), and spectral assignments (NMR) in supplementary materials. Cross-validate with reference standards from authenticated plant sources .

Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?

  • Experimental Design : Use response surface methodology (RSM) to test variables like solvent polarity, temperature, and extraction time. Compare maceration, Soxhlet, and ultrasound-assisted extraction. Purity is assessed via thin-layer chromatography (TLC) and HPLC .
  • Pitfalls : Avoid over-reliance on single-solvent systems; polarity gradients may improve selectivity. Report solvent waste and safety protocols for hazardous reagents .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

  • Approach : Use cell lines (e.g., HepG2 for hepatoprotective studies, MCF-7 for anticancer assays) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting or flow cytometry for mechanistic insights .

Advanced Research Questions

Q. How can contradictory findings about this compound’s antioxidant vs. pro-oxidant effects be resolved?

  • Analysis Framework : Conduct redox profiling under varying oxygen concentrations and pH levels. Use electron paramagnetic resonance (EPR) to detect free radicals. Apply the LASSO regression model to identify confounding variables (e.g., assay interference from polyphenols) .
  • Data Interpretation : Compare results across multiple assays (DPPH, FRAP, TBARS) and contextualize with in vivo oxidative stress markers (e.g., glutathione levels) .

Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Rigor : Use stable isotope-labeled analogs as internal standards in LC-MS/MS. Report bioavailability metrics (AUC, Cₘₐₓ, Tₘₐₓ) with interspecies scaling (e.g., rat-to-human) and physiologically based pharmacokinetic (PBPK) modeling .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization .

Q. How do researchers validate this compound’s molecular targets in complex biological systems?

  • Experimental Workflow : Combine affinity chromatography with proteomics (e.g., SILAC labeling) to identify binding partners. Confirm interactions via surface plasmon resonance (SPR) and molecular docking simulations (AutoDock Vina). Use CRISPR-Cas9 knockouts to assess functional relevance .

Data Management and Reporting

Q. What criteria should guide the selection of statistical models for this compound’s dose-response relationships?

  • Best Practices : Use Akaike’s Information Criterion (AIC) to compare logistic vs. probit models. For non-linear dynamics, apply Hill slope equations. Report confidence intervals and effect sizes (Cohen’s d) to avoid overinterpretation of small-sample studies .

Q. How can researchers address batch-to-batch variability in this compound isolation?

  • Quality Control : Implement Good Laboratory Practice (GLP) protocols, including certificate-of-analysis (CoA) documentation for each batch. Use principal component analysis (PCA) to track chemical fingerprints across batches .

Tables for Methodological Reference

Analytical Technique Application Key Parameters References
HPLC-MSQuantification of this compoundLOD: 0.1 ng/mL; LOQ: 0.3 ng/mL
¹H NMRStructural confirmationδ 6.82 (s, H-8), δ 3.75 (OCH₃)
SPRBinding affinityKD: 12.3 ± 1.5 nM
Common Pitfalls Mitigation Strategy
Assay interference from co-extracted flavonoidsUse solid-phase extraction (SPE) with C18 cartridges
Overfitting in dose-response modelsApply cross-validation (k-fold)

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Feasible Synthetic Routes

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Reactant of Route 1
Oroxin B
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.